molecular formula C8H12ClN B6194294 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride CAS No. 2680540-15-0

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B6194294
CAS No.: 2680540-15-0
M. Wt: 157.64 g/mol
InChI Key: JNFDDSUOTZGGKN-UHFFFAOYSA-N
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Description

6-ethynyl-5-azaspiro[24]heptane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an ethynyl group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethynyl group. The process may include steps such as:

    Formation of the spirocyclic ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethynyl group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the spirocyclic ring or the ethynyl group, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the ethynyl group, while reduction may produce different reduced forms of the spirocyclic ring.

Scientific Research Applications

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: The compound can be used in studies involving spirocyclic compounds and their biological activities.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group and the spirocyclic structure may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethynyl-5-azaspiro[2.4]heptane: The non-hydrochloride form of the compound.

    5-azaspiro[2.4]heptane: Lacks the ethynyl group, resulting in different chemical properties.

    6-ethynyl-5-azaspiro[2.4]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring or the ethynyl group.

Uniqueness

6-ethynyl-5-azaspiro[24]heptane hydrochloride is unique due to the presence of both the ethynyl group and the spirocyclic ring system

Properties

CAS No.

2680540-15-0

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H

InChI Key

JNFDDSUOTZGGKN-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(CC2)CN1.Cl

Purity

95

Origin of Product

United States

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